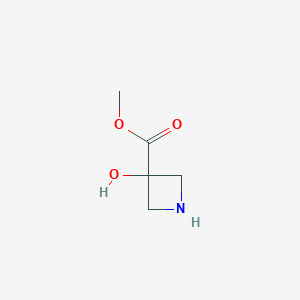

Methyl 3-hydroxyazetidine-3-carboxylate

Descripción general

Descripción

Synthesis Analysis

The synthesis of Methyl 3-hydroxyazetidine-3-carboxylate involves various methods, including cyclocondensation and cyclization reactions. It can be prepared from suitable precursors, such as cyanoacetic acid hydrazide. These reactions lead to the construction of the heterocyclic ring system characteristic of this compound .

Molecular Structure Analysis

The molecular structure of This compound consists of a bicyclic amino acid derivative with a unique three-dimensional arrangement. It contains an azetidine ring with a hydroxyl group and a carboxylate function. The exact geometry and bond angles can be determined through X-ray diffraction and spectroscopic techniques, including nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies .

Chemical Reactions Analysis

This compound participates in various chemical reactions due to its versatile nature. It can act as both an N- and C-nucleophile. Reactions involve attack at different positions, including the carbon atom of the carbonyl group (position 3), the carbon atom of the nitrile function (position 5), and the active methylene group (position 4). Electrophiles can also attack the nitrogen atoms of the hydrazine portion (positions 1 and 2) .

Aplicaciones Científicas De Investigación

1. Medicinal Chemistry Applications

Methyl 3-hydroxyazetidine-3-carboxylate and its derivatives have significant applications in medicinal chemistry. One study details the synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, highlighting their potential as non-proteinogenic amino acid components in peptides. These compounds offer new classes of peptide isosteres for medicinal chemists, with established long-term stability in acidic and neutral pH environments. The study also demonstrates that an N-methylazetidine amide derivative can specifically inhibit β-hexosaminidases, a glycosidase, at the micromolar level (Glawar et al., 2013).

2. Synthesis of Novel Molecules

Another aspect of this compound research focuses on the synthesis of novel molecules with potential pharmaceutical applications. For example, a study on methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate explores its synthesis as part of a program targeting new anti-inflammatory agents. This emphasizes the compound's relevance in synthesizing structurally related molecules with medicinal properties (Moloney, 2001).

3. Building Blocks in Medicinal Chemistry

Further research includes the development of cyclic fluorinated beta-amino acids like 3-fluoroazetidine-3-carboxylic acid, showcasing its potential as a building block in medicinal chemistry. This underscores the compound's versatility and significance in synthesizing fluorinated heterocyclic amino acids (Van Hende et al., 2009).

Propiedades

IUPAC Name |

methyl 3-hydroxyazetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-9-4(7)5(8)2-6-3-5/h6,8H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHBVCASMMWVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3333180.png)

![3-((1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B3333201.png)

![4,5,6,7,9,9a,10,11,12,12a-Decahydrocyclopenta[c][1,4]diazepino[6,7,1-ij]quinoline hydrochloride](/img/structure/B3333216.png)